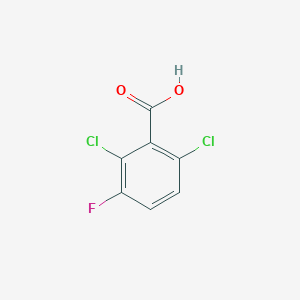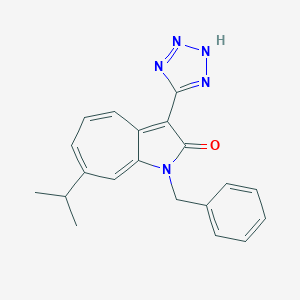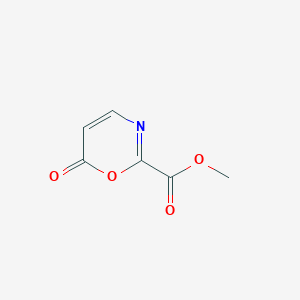
methyl 6-oxo-6H-1,3-oxazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-oxo-6H-1,3-oxazine-2-carboxylate is a heterocyclic compound that has gained considerable attention in scientific research due to its unique structure and potential applications. This compound has been synthesized using various methods and has shown promising results in various scientific fields. In
Mecanismo De Acción
The mechanism of action of methyl 6-oxo-6H-1,3-oxazine-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, including the formation of carbon-carbon bonds and the formation of metal complexes. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Methyl 6-oxo-6H-1,3-oxazine-2-carboxylate has been shown to exhibit various biochemical and physiological effects, including antitumor, antifungal, and anti-inflammatory activities. This compound has also been shown to exhibit antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 6-oxo-6H-1,3-oxazine-2-carboxylate in lab experiments is its ease of synthesis and availability of reagents. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and activity in biological systems.
Direcciones Futuras
There are several future directions for the use of methyl 6-oxo-6H-1,3-oxazine-2-carboxylate in scientific research. One of the potential applications of this compound is in the development of new antitumor agents. This compound has also shown potential as a ligand in coordination chemistry and as a precursor for the synthesis of functional materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, methyl 6-oxo-6H-1,3-oxazine-2-carboxylate is a heterocyclic compound that has shown promising results in various scientific fields. This compound has been synthesized using various methods and has been used as a building block for the synthesis of various biologically active molecules. It has also been shown to exhibit antioxidant, antitumor, antifungal, and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Métodos De Síntesis
Methyl 6-oxo-6H-1,3-oxazine-2-carboxylate can be synthesized using various methods, including the reaction of 2-chloroacetic acid with 2-amino-4,5-dimethyl-1,3-oxazine, followed by the reaction with methyl chloroformate. Another method involves the reaction of 2-amino-4,5-dimethyl-1,3-oxazine with methyl chloroformate in the presence of triethylamine. The synthesis of this compound is relatively simple and can be achieved using readily available reagents.
Aplicaciones Científicas De Investigación
Methyl 6-oxo-6H-1,3-oxazine-2-carboxylate has shown promising results in various scientific fields, including medicinal chemistry, organic synthesis, and material science. This compound has been used as a building block for the synthesis of various biologically active molecules, including antitumor agents, antifungal agents, and anti-inflammatory agents. It has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of functional materials.
Propiedades
Número CAS |
175728-19-5 |
|---|---|
Nombre del producto |
methyl 6-oxo-6H-1,3-oxazine-2-carboxylate |
Fórmula molecular |
C6H5NO4 |
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
methyl 6-oxo-1,3-oxazine-2-carboxylate |
InChI |
InChI=1S/C6H5NO4/c1-10-6(9)5-7-3-2-4(8)11-5/h2-3H,1H3 |
Clave InChI |
AAQDCEWFRGBNBV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC=CC(=O)O1 |
SMILES canónico |
COC(=O)C1=NC=CC(=O)O1 |
Sinónimos |
6H-1,3-Oxazine-2-carboxylicacid,6-oxo-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



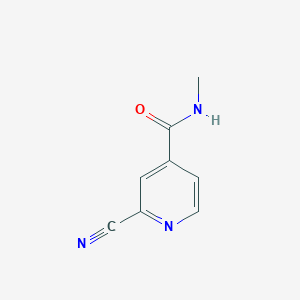
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
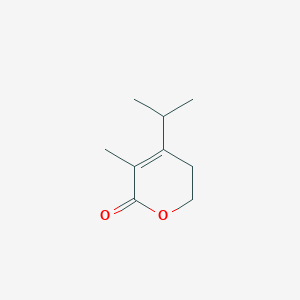
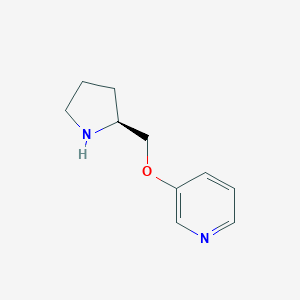
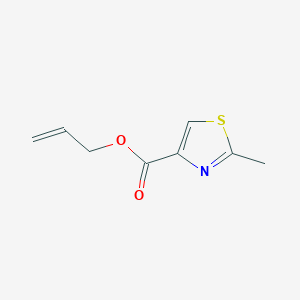



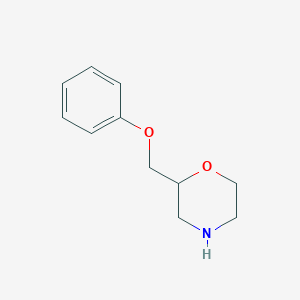
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
